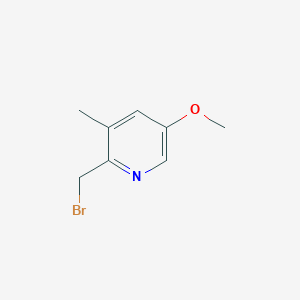
2,6,9-Trimethylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,9-Trimethylanthracene is an aromatic hydrocarbon derivative of anthracene, characterized by the presence of three methyl groups attached to the 2nd, 6th, and 9th positions of the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,9-Trimethylanthracene typically involves the Friedel-Crafts alkylation reaction. This method uses anthracene as the starting material, which undergoes alkylation with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2,6,9-Trimethylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions typically yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted anthracenes and anthraquinones, which have significant applications in organic electronics and photochemistry .
Aplicaciones Científicas De Investigación
2,6,9-Trimethylanthracene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in photophysical studies.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a fluorescent probe in medical diagnostics.
Mecanismo De Acción
The mechanism of action of 2,6,9-Trimethylanthracene primarily involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various photophysical applications. Additionally, its derivatives can interact with biological molecules, influencing cellular processes through mechanisms that are still under investigation .
Comparación Con Compuestos Similares
- 2,3,6-Trimethylanthracene
- 2,3,9-Trimethylanthracene
- 9,10-Dimethylanthracene
Comparison: 2,6,9-Trimethylanthracene is unique due to the specific positioning of its methyl groups, which significantly influences its photophysical properties compared to other trimethylanthracene isomers. For instance, 2,3,6-Trimethylanthracene and 2,3,9-Trimethylanthracene exhibit different fluorescence spectra and quantum yields, making this compound particularly valuable in applications requiring specific photophysical characteristics .
Propiedades
Número CAS |
65734-36-3 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2,6,9-trimethylanthracene |
InChI |
InChI=1S/C17H16/c1-11-5-7-16-13(3)17-9-12(2)4-6-14(17)10-15(16)8-11/h4-10H,1-3H3 |
Clave InChI |
YJIDPNWQFFOMRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


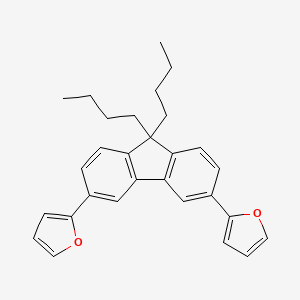
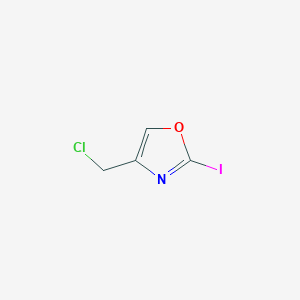
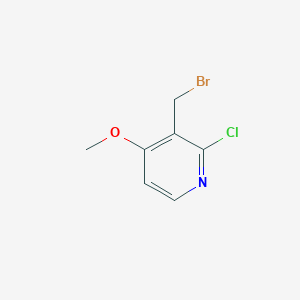
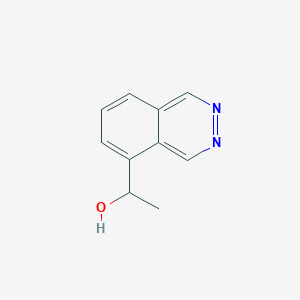

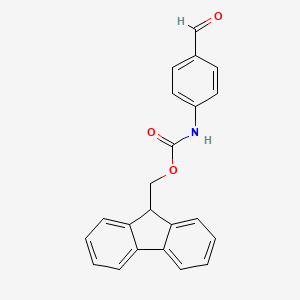
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
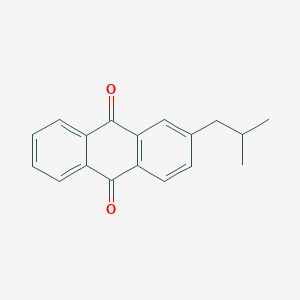
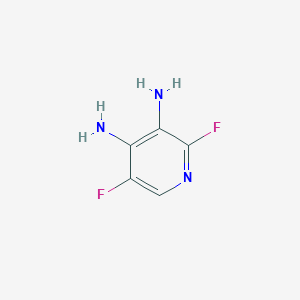

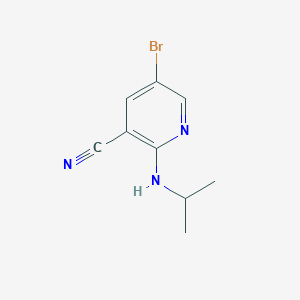
![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)
